阿托伐他汀 3-脱氧庚-2E-烯酸
描述
Atorvastatin 3-Deoxyhept-2E-Enoic Acid, also known as (2E)-2,3-Dehydroxy Atorvastatin, is an impurity of Atorvastatin . Atorvastatin is an orally active HMG-CoA reductase inhibitor that effectively decreases blood lipids .
Synthesis Analysis
The synthesis of Atorvastatin and its impurities, including Atorvastatin 3-Deoxyhept-2E-Enoic Acid, involves several procedures. These include the Paal-Knorr synthesis and several new synthetic strategies .Molecular Structure Analysis
The molecular formula of Atorvastatin 3-Deoxyhept-2E-Enoic Acid is C33H33FN2O4 .Chemical Reactions Analysis
Atorvastatin 3-Deoxyhept-2E-Enoic Acid is an impurity of Atorvastatin, which is an HMG-CoA reductase inhibitor used to reduce cholesterol and prevent cardiovascular-related disease .Physical And Chemical Properties Analysis
The molecular weight of Atorvastatin 3-Deoxyhept-2E-Enoic Acid is 540.62 g/mol .科学研究应用
Cancer Therapy
Atorvastatin has shown considerable capability for cancer treatment . It might affect proliferation, migration, and survival of cancer cells . A mixture of caffeine and atorvastatin could concurrently inhibit cell growth and stimulate apoptosis in human prostate cancer cells .
Cholesterol Reduction
Atorvastatin is an orally active HMG-CoA reductase inhibitor and has the ability to effectively decrease blood lipids . It is used to lower cholesterol and triglycerides (types of fat) in the blood .
Pharmaceutical Standards
Atorvastatin 3-Deoxyhept-2E-Enoic Acid is used as a pharmaceutical standard . Pharmaceutical standards are highly characterized specimens of drug substances or drug products, or materials for the manufacture of drug products, intended for use in specified tests .
作用机制
Target of Action
Atorvastatin 3-Deoxyhept-2E-Enoic Acid is an impurity of Atorvastatin . The primary target of Atorvastatin is the enzyme HMG-CoA reductase . This enzyme plays a crucial role in the mevalonate pathway , which is responsible for the biosynthesis of cholesterol .
Mode of Action
Atorvastatin, and by extension Atorvastatin 3-Deoxyhept-2E-Enoic Acid, acts as a competitive inhibitor of the HMG-CoA reductase enzyme . By inhibiting this enzyme, Atorvastatin effectively blocks the conversion of HMG-CoA to mevalonate, an early and rate-limiting step in cholesterol biosynthesis .
Biochemical Pathways
The inhibition of the HMG-CoA reductase enzyme disrupts the mevalonate pathway, leading to a decrease in the production of cholesterol . This results in a reduction of intracellular cholesterol, and in response, there is an upregulation of LDL receptors on the cell surface to increase uptake of LDL and reduce the LDL cholesterol in the body .
Pharmacokinetics
Atorvastatin is orally active, suggesting good absorption . It primarily acts in the liver, the site of cholesterol synthesis and LDL receptor synthesis .
Result of Action
The overall effect of Atorvastatin 3-Deoxyhept-2E-Enoic Acid’s action would be a decrease in blood lipid levels . By inhibiting the production of cholesterol, and increasing the uptake of LDL, it can effectively reduce the levels of LDL cholesterol, a major risk factor for cardiovascular diseases .
安全和危害
属性
IUPAC Name |
(E,5S)-7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-5-hydroxyhept-2-enoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H33FN2O4/c1-22(2)31-30(33(40)35-26-12-7-4-8-13-26)29(23-10-5-3-6-11-23)32(24-16-18-25(34)19-17-24)36(31)21-20-27(37)14-9-15-28(38)39/h3-13,15-19,22,27,37H,14,20-21H2,1-2H3,(H,35,40)(H,38,39)/b15-9+/t27-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBPXXTUUUBBIRF-LQYYAUOTSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C(=C(N1CCC(CC=CC(=O)O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=C(C(=C(N1CC[C@H](C/C=C/C(=O)O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H33FN2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
540.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1105067-93-3 | |
Record name | (2E,5S)-7-(2-(4-Fluorophenyl)-5-(1-methylethyl)-3-phenyl-4-((phenylamino)carbonyl)-1H-pyrrol-1-yl)-5-hydroxy-2-heptenoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1105067933 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (2E,5S)-7-(2-(4-FLUOROPHENYL)-5-(1-METHYLETHYL)-3-PHENYL-4-((PHENYLAMINO)CARBONYL)-1H-PYRROL-1-YL)-5-HYDROXY-2-HEPTENOIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8CCX4AU9T3 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。